molecular formula C19H17FN2O4 B2916038 methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899743-02-3

methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2916038
CAS No.: 899743-02-3
M. Wt: 356.353
InChI Key: MDCCGBIQHFUGCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a methanobenzo[g][1,3,5]oxadiazocine ring, and a carboxylate group. These functional groups suggest that the compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazocine ring and the introduction of the fluorophenyl and carboxylate groups. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazocine ring, which is a type of heterocycle, would likely play a significant role in its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in various acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic synthesis has explored the synthesis of complex molecules that include 1,3,4-oxadiazole rings, similar to the core structure of the specified compound. For instance, Gein et al. (2017) detailed the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, demonstrating the versatility of oxadiazocine derivatives in organic synthesis through three-component reactions, indicating potential pathways for the creation or modification of similar compounds (Gein et al., 2017).

Material Science

In material science, the photophysical properties of oxadiazole derivatives are of interest for applications in organic electronics and photonics. Cooper et al. (2022) discussed the delayed luminescence in 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives, highlighting their application in organic light-emitting diodes (OLEDs) and potential for high-efficiency lighting and display technologies (Cooper et al., 2022).

Pharmacological Studies

In pharmacology, the focus on the chemical framework of oxadiazocine derivatives extends to the synthesis of compounds with potential biological activities. Ibrahim et al. (2017) reported on the synthesis and anticancer activity of a novel oxygen-bridged tricyclic Biginelli adduct, demonstrating the potential of such structures in developing new therapeutic agents (Ibrahim et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, studying its properties, and investigating its mechanism of action .

Properties

IUPAC Name

methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-19-10-15(14-9-11(17(23)25-2)3-8-16(14)26-19)21-18(24)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCCGBIQHFUGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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